molecular formula C12H11F3N2OS B1683076 4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one CAS No. 152595-59-0

4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one

Cat. No.: B1683076
CAS No.: 152595-59-0
M. Wt: 288.29 g/mol
InChI Key: WZECYRMGVFUIDO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of WAY 123783 involves the creation of 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H-pyrazol-3-one. The synthetic route includes the substitution of 4-methylthio, methylsulfinyl, or ethyl to a benzyl group at C4, combined with trifluoromethyl at C5 of pyrazol-3-one . The reaction conditions and industrial production methods are not extensively detailed in the available literature.

Chemical Reactions Analysis

WAY 123783 undergoes various chemical reactions, including:

Scientific Research Applications

WAY 123783 has been extensively studied for its potential in treating diabetes mellitus. It acts as a sodium/glucose cotransporter 2 inhibitor, which helps in reducing plasma glucose levels by inhibiting renal glucose reabsorption . This mechanism makes it a promising candidate for managing hyperglycemia in diabetic patients. Additionally, its structure has been optimized to improve selectivity for sodium/glucose cotransporter 2 and oral bioavailability .

Mechanism of Action

WAY 123783 exerts its effects by inhibiting the sodium/glucose cotransporter 2. This inhibition reduces renal glucose reabsorption, leading to increased glucose excretion in urine (glucosuria). This process helps in lowering plasma glucose levels independently of insulin, making it beneficial for patients with insulin resistance .

Comparison with Similar Compounds

WAY 123783 is compared with other sodium/glucose cotransporter 2 inhibitors like dapagliflozin and phlorizin. Unlike glycoside inhibitors, WAY 123783 is a non-glycoside inhibitor, which makes it more stable in the gastrointestinal tract . This stability enhances its effectiveness and reduces potential side effects associated with glycoside inhibitors.

Similar Compounds

Properties

CAS No.

152595-59-0

Molecular Formula

C12H11F3N2OS

Molecular Weight

288.29 g/mol

IUPAC Name

4-[(4-methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one

InChI

InChI=1S/C12H11F3N2OS/c1-19-8-4-2-7(3-5-8)6-9-10(12(13,14)15)16-17-11(9)18/h2,4-5,7H,3,6H2,1H3

InChI Key

WZECYRMGVFUIDO-UHFFFAOYSA-N

SMILES

CSC1=CCC(C=C1)CC2=C(N=NC2=O)C(F)(F)F

Canonical SMILES

CSC1=CCC(C=C1)CC2=C(N=NC2=O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2-dihydro-4-((4-(methylthio)phenyl)methyl)-5-(trifluoromethyl)-3H-pyrazol-3-one
WAY 123783
WAY-123783

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one
Reactant of Route 2
4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one
Reactant of Route 3
4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one
Reactant of Route 4
4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one
Reactant of Route 5
4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one
Reactant of Route 6
4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one

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